molecular formula C17H20FN3O2 B2838297 2-(4-Fluorophenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide CAS No. 1796892-67-5

2-(4-Fluorophenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide

Cat. No. B2838297
CAS RN: 1796892-67-5
M. Wt: 317.364
InChI Key: CWMJCUPVGZSPDF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FPPP and is a member of the amide class of compounds. In

Scientific Research Applications

FPPP has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, FPPP has been used as a ligand for dopamine receptors, and its binding affinity has been found to be comparable to other commonly used ligands. In pharmacology, FPPP has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications. In medicinal chemistry, FPPP has been used as a starting material for the synthesis of other amide compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of FPPP is not fully understood, but it is believed to involve the modulation of dopamine receptors. FPPP has been shown to have a high affinity for dopamine receptors, particularly the D2 receptor subtype. This binding affinity may be responsible for the analgesic properties of FPPP, as well as its potential applications in the treatment of other neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that FPPP has a number of biochemical and physiological effects. In addition to its binding affinity for dopamine receptors, FPPP has been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This effect may be responsible for the analgesic properties of FPPP. FPPP has also been shown to have anxiolytic and antidepressant effects in animal models, although further research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

One advantage of using FPPP in lab experiments is its high binding affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine receptors in various physiological processes. However, one limitation of using FPPP is its potential toxicity. Studies have shown that FPPP can be toxic at high doses, and caution should be taken when handling and using this compound in lab experiments.

Future Directions

There are several future directions for research on FPPP. One area of interest is the development of new pain medications based on the analgesic properties of FPPP. Another area of interest is the study of the anxiolytic and antidepressant effects of FPPP, and its potential applications in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of FPPP and its potential applications in other fields, such as medicinal chemistry and neuroscience.

Synthesis Methods

The synthesis of FPPP involves the reaction of 4-fluoroaniline with 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid, followed by the addition of formic acid and acetic anhydride. The resulting product is then purified using column chromatography. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.

properties

IUPAC Name

N-[2-amino-1-(4-fluorophenyl)-2-oxoethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-2-9-21-10-7-13(8-11-21)17(23)20-15(16(19)22)12-3-5-14(18)6-4-12/h1,3-6,13,15H,7-11H2,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMJCUPVGZSPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCC(CC1)C(=O)NC(C2=CC=C(C=C2)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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